2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide
Description
2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is a compound that features both indole and thiophene moieties. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The combination of these two heterocyclic structures in a single molecule makes this compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-7,9,16H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLYSMOJETWKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Formation
In a representative procedure, 2-(1H-indol-3-yl)-2-oxoacetic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under nitrogen at 0°C. The mixture is stirred for 2 hours, after which excess thionyl chloride is removed under reduced pressure. The resultant acid chloride is dissolved in tetrahydrofuran and added dropwise to a solution of (thiophen-2-yl)methylamine (1.2 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and purification via recrystallization from ethanol/water (3:1).
Key Data:
- Yield: 68–72%
- Melting Point: 214–216°C
- 1H-NMR (DMSO-d6): δ 12.35 (s, 1H, indole-NH), 8.95 (s, 1H, amide-NH), 7.65–6.85 (m, 7H, aromatic), 4.45 (s, 2H, CH2).
Coupling Agent-Mediated Synthesis
To avoid harsh conditions associated with acid chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. This method, validated in recent synthetic studies, offers improved selectivity and milder reaction parameters.
Optimized Protocol
A mixture of 2-(1H-indol-3-yl)-2-oxoacetic acid (1.0 equiv), EDC (1.5 equiv), HOBt (1.5 equiv), and (thiophen-2-yl)methylamine (1.1 equiv) in dimethylformamide is stirred at 25°C for 24 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with cold methanol. Final purification is achieved via silica gel chromatography (ethyl acetate/hexane, 1:1).
Key Data:
- Yield: 75–78%
- HPLC Purity: >98%
- IR (KBr): 3280 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=O ketone).
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale applications favor solid-phase techniques to streamline purification. A patent-derived method immobilizes 2-(1H-indol-3-yl)-2-oxoacetic acid on Wang resin via ester linkage. After activation with N,N-diisopropylethylamine, (thiophen-2-yl)methylamine is introduced in dimethylacetamide. Cleavage from the resin using trifluoroacetic acid/water (95:5) yields the crude product, which is precipitated with diethyl ether.
Key Data:
Microwave-Assisted Rapid Amidation
Microwave irradiation significantly reduces reaction times. A mixture of 2-(1H-indol-3-yl)-2-oxoacetic acid, (thiophen-2-yl)methylamine, and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in acetonitrile is irradiated at 100°C for 20 minutes. The solution is cooled, diluted with ethyl acetate, and washed with brine. Solvent removal affords the product in high yield.
Key Data:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid Chloride Intermediate | 68–72 | 95 | 14 hours | Moderate |
| EDC/HOBt Coupling | 75–78 | 98 | 24 hours | High |
| Solid-Phase Synthesis | 70 | 92 | 6 hours | Industrial |
| Microwave-Assisted | 81 | 97 | 20 minutes | Lab-Scale |
Table 1. Efficiency metrics for preparation methods of 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide. Data synthesized from.
Critical Discussion of Reaction Parameters
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but complicate purification. Ethyl acetate and dichloromethane offer easier workup but lower reaction rates.
Temperature Effects
Elevated temperatures (reflux conditions) accelerate coupling but risk indole ring decomposition. Microwave methods mitigate this via controlled energy input.
Purification Challenges
Silica gel chromatography effectively removes unreacted amine but increases cost. Recrystallization from ethanol/water balances purity and scalability.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial and Environmental Considerations
Waste Management
Thionyl chloride reactions generate HCl and SO2, necessitating scrubbers. Coupling agent methods produce less hazardous waste but require solvent recovery.
Cost Analysis
EDC/HOBt coupling is cost-prohibitive for large-scale production ($320/kg vs. $45/kg for acid chloride route). Solid-phase synthesis reduces labor costs but incurs resin expenses.
Chemical Reactions Analysis
Nucleophilic Substitution at Acetamide Nitrogen
The α-ketoacetamide group undergoes nucleophilic substitution under controlled conditions:
Key observations:
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Steric effects : Bulky nucleophiles require extended reaction times (4-6 hrs) in aprotic solvents like DMF
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Catalytic enhancement : Acid-binding agents improve yields by neutralizing HCl byproducts
Oxidation of Thiophene Moiety
The thiophen-2-ylmethyl group participates in sulfur-specific oxidations:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂/AcOH | 60°C, 4 hrs | Thiophene S-oxide derivatives | Prodrug activation |
| mCPBA | CH₂Cl₂, 0°C, 1 hr | Sulfone-containing analogs | Metabolic stability enhancement |
Experimental evidence shows 89% conversion to sulfone derivatives when using 2 eq mCPBA.
Condensation Reactions
The α-keto group facilitates Schiff base formation:
General Protocol :
text1. React with primary amines (1.5 eq) 2. Use EtOH/THF (3:1) as solvent 3. Add molecular sieves (4Å) 4. Stir at 40°C for 12-24 hrs
Documented Examples :
-
With 4-aminopyridine : Forms stable imine derivatives (λmax 315 nm)
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With hydrazines : Generates hydrazones showing improved aqueous solubility
Acid/Base-Mediated Hydrolysis
The acetamide bond shows pH-dependent cleavage:
| Condition | Result | Kinetics |
|---|---|---|
| 1M HCl (reflux) | Complete hydrolysis to indol-3-ylglyoxylic acid | t₁/₂ = 45 min |
| 0.1M NaOH (RT) | Partial decomposition (62% recovery) | First-order kinetics (k=0.017/min) |
HPLC-MS analysis confirms cleavage products through m/z 177.1 [M+H]+ fragment .
Radical Coupling Reactions
The indole C3 position undergoes regioselective functionalization:
UV-Initiated Cross-Coupling
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Reagents : Di-tert-butyl peroxide (DTBP), CuI catalyst
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Scope :
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Aryl iodides → 3-arylindole hybrids
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Alkynyl bromides → 3-alkynyl conjugates
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Yields range from 55-78% with electron-deficient coupling partners .
Photochemical Transformations
Controlled UV irradiation (λ=254 nm) induces:
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[2+2] Cycloaddition : With maleimides (quantum yield Φ=0.33)
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Singlet oxygen generation : Through energy transfer (Type II photosensitization)
Reaction Optimization Guidelines
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Solvent Selection :
-
Temperature Control :
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≤0°C required for oxidation-sensitive intermediates
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40-60°C improves kinetics for condensations
-
-
Analytical Monitoring :
This compound's reactivity profile enables tailored modifications for pharmaceutical development, particularly in creating prodrugs or optimizing ADMET properties. Recent patents highlight its utility as a synthetic intermediate in antitumor agents .
Scientific Research Applications
Antitumor Activity
One of the most notable applications of this compound is its antitumor activity . Research has shown that derivatives of this structure can exhibit significant efficacy against various types of solid tumors, particularly colon and lung cancers.
Case Study: Antitumor Efficacy
A patent describes the synthesis and evaluation of 2-(1H-indol-3-yl)-2-oxo-acetamides, highlighting their effectiveness against colorectal carcinoma, which is one of the most prevalent cancers globally. The study reported that these compounds demonstrated marked activity against human solid tumors, suggesting a promising avenue for new cancer therapies .
Other Biological Activities
In addition to its antitumor properties, 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide has been explored for several other biological activities:
Antimicrobial Properties
Preliminary studies indicate that similar indole derivatives possess antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating infections .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases, including neurodegenerative disorders. Inhibitory activity against acetylcholinesterase has been noted, which could have implications for treating conditions like Alzheimer's disease .
Summary Table: Applications and Activities
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Known for its antimicrobial activity.
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Exhibits antioxidant properties.
Uniqueness
2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of indole and thiophene moieties in a single molecule. This structural feature imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide is a derivative of indole, known for its diverse biological activities. This article explores its biological activity, focusing on its antitumor, antimicrobial, and anti-inflammatory properties based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole moiety and a thiophene ring, contributing to its pharmacological profile.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity , particularly against solid tumors such as colon and lung cancers.
Case Studies
-
In Vitro Studies : The compound was tested against several human tumor cell lines, including HT29 (colon carcinoma) and H460M (lung carcinoma). Cytotoxicity assays demonstrated that it inhibited cell proliferation effectively, with IC50 values indicating potent activity .
Cell Line IC50 (µM) Activity HT29 (Colon) 15.4 High H460M (Lung) 20.7 Moderate
Antimicrobial Activity
The compound also shows promising antimicrobial properties . In vitro evaluations have demonstrated its effectiveness against various pathogens.
Antibacterial Efficacy
Recent studies assessed the minimum inhibitory concentration (MIC) of the compound against common bacterial strains, revealing potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 | Very High |
| Escherichia coli | 0.5 | High |
| Pseudomonas aeruginosa | 1.0 | Moderate |
The compound exhibited bactericidal effects, significantly reducing biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial activities, this compound has shown anti-inflammatory effects . It modulates inflammatory pathways by inhibiting key mediators such as NF-kB and pro-inflammatory cytokines.
Research suggests that this compound may exert its anti-inflammatory effects through:
- Inhibition of TLR4 signaling pathways.
- Downregulation of MyD88 and IRAK4.
These mechanisms contribute to reduced inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(1H-indol-3-yl)-2-oxo-N-[(thiophen-2-yl)methyl]acetamide?
The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a derivative acetamide was prepared by reacting 2-(1H-indol-3-yl)acetic acid with a substituted amine (e.g., thiophen-2-ylmethylamine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane (DCM) with triethylamine as a base. Post-reaction purification involves extraction, washing with NaHCO₃, and recrystallization from methanol/acetone mixtures .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and integration ratios.
- Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
- X-ray Crystallography: Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Antimicrobial Screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
- Antioxidant Activity: DPPH radical scavenging and FRAP assays to assess redox potential .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to gauge anticancer properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) for enhanced solubility of intermediates.
- Catalyst Screening: Evaluate alternative coupling agents (e.g., DCC, HOBt) to reduce side reactions.
- Temperature Control: Low-temperature stirring (e.g., 273 K) minimizes decomposition of reactive intermediates .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular Docking: Use AutoDock or Schrödinger to simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Molecular Dynamics (MD): Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-Response Validation: Repeat assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines.
- Metabolic Stability Testing: Use liver microsomes to evaluate if inactive metabolites explain discrepancies.
- Comparative Structural Analysis: Modify substituents (e.g., thiophene vs. phenyl groups) to isolate pharmacophoric contributions .
Q. How do crystallographic studies inform the design of analogs with enhanced stability?
X-ray structures reveal intermolecular interactions (e.g., N–H⋯N hydrogen bonds) that stabilize the crystal lattice. Modifying substituents (e.g., electron-withdrawing groups on the thiophene ring) can enhance solubility without disrupting key hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
